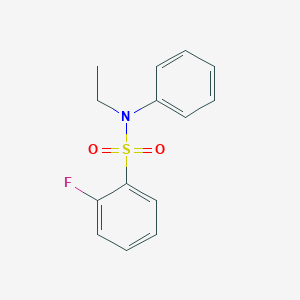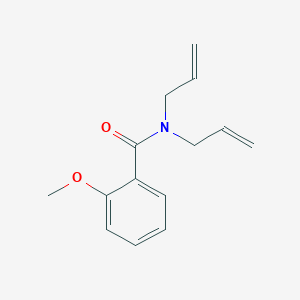![molecular formula C14H18BrNO4S B261822 Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)
Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate, also known as Boc-4-piperidone, is a chemical compound that has gained significant attention in the scientific community due to its numerous applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate is not well understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of peptides and amino acids. This leads to the accumulation of certain intermediate compounds, which can be used for the synthesis of other compounds.
Biochemical and Physiological Effects:
Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone has also been shown to have anticancer properties, making it a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its high yield during synthesis. This makes it a cost-effective reagent for use in various reactions. However, one of the limitations of using Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research of Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is the development of new antimicrobial and antiviral drugs based on Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone. Another area of interest is the development of new cancer therapies based on the anticancer properties of Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate. Additionally, there is interest in exploring the potential of Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone as a protecting group for the synthesis of peptides and amino acids. Finally, there is interest in studying the mechanism of action of Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate to gain a better understanding of its potential applications in scientific research.
Conclusion:
In conclusion, Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate is a versatile compound with numerous applications in various fields. Its high yield during synthesis, antimicrobial and antiviral properties, and anticancer properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate involves the reaction of piperidone with ethyl chloroformate and triethylamine in the presence of 3-bromobenzenesulfonyl chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through column chromatography. The yield of the synthesis method is typically high, making it a preferred method for producing Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone.
Applications De Recherche Scientifique
Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate has been extensively studied for its applications in scientific research. It is commonly used as a building block for the synthesis of various compounds, including peptides, amino acids, and pharmaceuticals. Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylatedone is also used as a reagent in organic synthesis reactions and as a protecting group for the synthesis of peptides.
Propriétés
Nom du produit |
Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate |
|---|---|
Formule moléculaire |
C14H18BrNO4S |
Poids moléculaire |
376.27 g/mol |
Nom IUPAC |
ethyl 1-(3-bromophenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H18BrNO4S/c1-2-20-14(17)11-6-8-16(9-7-11)21(18,19)13-5-3-4-12(15)10-13/h3-5,10-11H,2,6-9H2,1H3 |
Clé InChI |
VKRORYCLNFHMII-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)
![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)







![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)